molecular formula C16H15FN4O B15056156 (5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine

(5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine

Cat. No.: B15056156
M. Wt: 298.31 g/mol
InChI Key: ZVNDSHXIPNTYBC-UHFFFAOYSA-N
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Description

(5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group and a methoxyphenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the triazole ring or the aromatic rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its triazole ring is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, (5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine is explored for its potential therapeutic properties. It may exhibit antifungal, antibacterial, or anticancer activities, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, potentially inhibiting their activity. The fluorophenyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and require further investigation.

Comparison with Similar Compounds

Similar Compounds

  • (5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine
  • (5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)(3-chlorophenyl)methanamine
  • (5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)(3-hydroxyphenyl)methanamine

Uniqueness

The uniqueness of (5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorophenyl and methoxyphenyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H15FN4O

Molecular Weight

298.31 g/mol

IUPAC Name

[3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]-(3-methoxyphenyl)methanamine

InChI

InChI=1S/C16H15FN4O/c1-22-13-7-3-4-10(9-13)14(18)16-19-15(20-21-16)11-5-2-6-12(17)8-11/h2-9,14H,18H2,1H3,(H,19,20,21)

InChI Key

ZVNDSHXIPNTYBC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(C2=NC(=NN2)C3=CC(=CC=C3)F)N

Origin of Product

United States

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